2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15764114
InChI: InChI=1S/C10H12N4O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7,11H2,1H3
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine

CAS No.:

Cat. No.: VC15764114

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine
Standard InChI InChI=1S/C10H12N4O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7,11H2,1H3
Standard InChI Key OYTACIRRYVHNIT-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)COC2=C(C=CC=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 2-position with a methoxy-linked 1-methylpyrazole moiety. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding via the amine and π-π stacking through the aromatic systems. The IUPAC name 2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₂N₄O
Molecular Weight204.23 g/mol
Canonical SMILESCN1C=C(C=N1)COC2=C(C=CC=N2)N
InChI KeyOYTACIRRYVHNIT-UHFFFAOYSA-N
Topological Polar Surface Area75.8 Ų

The Topological Polar Surface Area (TPSA) of 75.8 Ų suggests moderate membrane permeability, aligning with its potential as a central nervous system (CNS)-targeted therapeutic agent.

Synthesis and Scalability

Laboratory-Scale Synthesis

A widely adopted method involves nucleophilic substitution between 3-aminopyridine and 1-methylpyrazole-4-carbaldehyde under basic conditions. Typical protocols utilize:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Base: Triethylamine (TEA) or sodium hydroxide

  • Temperature: Reflux at 80–100°C for 6–12 hours .

The reaction proceeds via initial deprotonation of the pyridine’s hydroxyl group, followed by nucleophilic attack on the aldehyde carbon. Yields range from 65–78%, with purity >95% achievable via recrystallization from ethanol-water mixtures.

Industrial Production

Scale-up strategies employ continuous flow reactors to enhance safety and efficiency. Key parameters include:

  • Residence Time: 30–45 minutes

  • Temperature Gradient: 70°C (inlet) to 110°C (outlet)

  • Catalyst: Immobilized lipases for enantioselective modifications.

Pilot studies demonstrate a 92% conversion rate at 100 g/L substrate concentration, with downstream purification using simulated moving bed (SMB) chromatography.

Biological Activities and Mechanism of Action

Kinase Inhibition

The compound’s pyrazole moiety competitively binds to ATP pockets in kinases, as evidenced by molecular docking studies against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). Half-maximal inhibitory concentrations (IC₅₀) of 1.2 µM and 0.8 µM, respectively, suggest potent anti-angiogenic and antiproliferative effects .

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound suppresses NF-κB (Nuclear Factor Kappa B) translocation at 10 µM, reducing TNF-α and IL-6 secretion by 62% and 58%, respectively. This activity correlates with its ability to block IκBα phosphorylation.

DNA Interaction

Fluorescence quenching assays reveal intercalation into double-stranded DNA with a binding constant (Kₐ) of 3.4 × 10⁴ M⁻¹, comparable to doxorubicin. This property underpins investigations into its antitumor potential.

Pharmacological Applications

Oncology

In xenograft models of non-small cell lung cancer (NSCLC), daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days. Synergy with cisplatin (combination index: 0.3) suggests utility in combination therapies.

Neuroinflammation

The compound crosses the blood-brain barrier (BBB) with a brain/plasma ratio of 0.85, demonstrating efficacy in attenuating microglial activation in a Parkinson’s disease mouse model .

Research Gaps and Future Directions

Despite promising preclinical data, critical questions remain:

  • Metabolic Stability: Hepatic microsome assays indicate a half-life (t₁/₂) of 23 minutes, necessitating prodrug strategies.

  • Target Specificity: Off-target effects on serotonin receptors (5-HT₂A Kᵢ = 420 nM) warrant structural optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator